Withdrawn from the Canadian, US, and UK markets in 1963 due to interactions with food products containing tyrosine.
An MAO inhibitor that is used as an antidepressive agent.
Nialamide
CAS No.: 51-12-7
Cat. No.: VC0001347
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 51-12-7 |
---|---|
Molecular Formula | C16H18N4O2 |
Molecular Weight | 298.34 g/mol |
IUPAC Name | N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide |
Standard InChI | InChI=1S/C16H18N4O2/c21-15(18-12-13-4-2-1-3-5-13)8-11-19-20-16(22)14-6-9-17-10-7-14/h1-7,9-10,19H,8,11-12H2,(H,18,21)(H,20,22) |
Standard InChI Key | NOIIUHRQUVNIDD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C2=CC=NC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C2=CC=NC=C2 |
Colorform | White crystalline powder |
Melting Point | 151.6 °C MP: 151.1-152.1 °C |
Chemical Identity and Historical Context
Structural and Molecular Characteristics
Nialamide, systematically named 3-[[oxo(pyridin-4-yl)methyl]hydrazo]-N-(phenylmethyl)propanamide, features a hydrazine backbone linked to a pyridine ring and a benzylcarbamoyl group. Its crystalline structure, verified via X-ray diffraction and computational modeling, reveals a planar configuration that facilitates interactions with monoamine oxidase (MAO) enzymes . The compound’s solubility profile includes low water solubility but good solubility in slightly acidic solutions and organic solvents like dimethyl sulfoxide (DMSO) .
Development and Withdrawal
Synthesis and Physicochemical Properties
Manufacturing Process
Nialamide is synthesized through a multi-step reaction sequence beginning with the condensation of methyl acrylate and isonicotinic acid hydrazide. The intermediate product, 1-isonicotinyl-2-(β-carbomethoxyethyl)hydrazine, undergoes aminolysis with benzylamine at elevated temperatures (130°C) to yield the final compound . The process emphasizes stoichiometric precision to avoid side reactions, with recrystallization from ethyl acetate ensuring purity (>99%) .
Physical and Chemical Data
Property | Value | Source |
---|---|---|
Melting Point | 152–154°C | |
Density | 1.1183 g/cm³ (estimated) | |
pKa | 11.13 ± 0.23 | |
Solubility in DMSO | 30 mg/mL (100.56 mM) | |
ATC Code | N06AF02 |
The compound’s stability in crystalline form and acidic suspensions facilitated its pharmaceutical formulation, though degradation occurs under prolonged UV exposure .
Pharmacological Mechanisms
Monoamine Oxidase Inhibition
Nialamide irreversibly inhibits both MAO-A and MAO-B isoforms, enzymes responsible for oxidizing neurotransmitters like serotonin, dopamine, and norepinephrine . By binding covalently to the FAD cofactor of MAO, it prevents the deamination of these monoamines, increasing their synaptic concentrations and alleviating depressive symptoms . This non-selective inhibition differentiates nialamide from later MAOIs like moclobemide, which target MAO-A selectively .
Metabolic Pathways and Drug Interactions
Nialamide’s metabolism yields isoniazid, an anti-tuberculosis agent, complicating its use in patients with tuberculosis due to potential drug resistance . Additionally, its MAO inhibition necessitates dietary tyramine restriction to prevent hypertensive crises, a common adverse effect of non-selective MAOIs . Concurrent use with sympathomimetics or serotonergic drugs exacerbates risks of serotonin syndrome and cardiovascular complications .
Clinical Efficacy and Adverse Effects
Antidepressant Applications
Preclinical and Experimental Findings
Antithrombotic Effects
A seminal study in rabbits revealed nialamide’s potent antithrombotic activity, reducing arterial and venous thrombosis incidence by 50% following mechanical vascular injury . Unlike traditional anticoagulants, nialamide inhibits platelet adhesion and conglutination without affecting coagulation parameters, suggesting a unique mechanism targeting endothelial-platelet interactions .
Age-Dependent Metabolic Variability
In aged rats, nialamide exhibited reduced efficacy in inhibiting MAO, correlating with diminished locomotor responses to intra-accumbens dopamine injections . This age-related pharmacodynamic shift highlights the importance of metabolic and enzymatic considerations in geriatric pharmacology .
Current Status and Future Directions
Legacy in Drug Design
Nialamide’s antiatherogenic properties inspired the development of pyridinolcarbamate, a compound with vascular protective effects . Additionally, its role in elucidating MAO’s structural biology continues to inform the design of novel neuropsychiatric agents .
Research Opportunities
Ongoing investigations explore repurposing nialamide derivatives for conditions like Parkinson’s disease and thrombotic disorders, leveraging its dual MAO inhibition and platelet-modulating effects . Advances in prodrug formulations aim to mitigate hepatotoxicity while preserving therapeutic benefits .
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